Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate
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Overview
Description
Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with but-3-yn-2-amine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall efficiency of the process. The use of automated systems for purification and isolation further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-pyrazinecarboxylate: Similar structure but lacks the but-3-yn-2-yl group.
Ethyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate is a heterocyclic compound recognized for its potential applications in medicinal chemistry and materials science. This article delves into its biological activity, focusing on its interactions with biological targets, synthesis pathways, and potential therapeutic applications.
Structural Characteristics
This compound features a pyrazine ring substituted with a methyl ester and an amino group linked to a but-3-yn-2-yl chain. Its molecular formula is C10H11N3O2, with a molecular weight of 205.21 g/mol. The unique alkyne substitution at the amino group enhances its reactivity and biological activity compared to other compounds lacking this feature.
Biological Activity Overview
Research indicates that compounds similar in structure to this compound may interact with specific enzymes or receptors, modulating their activity. This interaction is particularly significant in the context of neuropsychiatric disorders, where modulation of metabotropic glutamate receptors can play a therapeutic role.
Potential Therapeutic Applications
- Neuropsychiatric Disorders : The compound's ability to influence neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazine compounds exhibit antimicrobial properties, indicating potential for development as antibacterial agents .
- Anticancer Activity : Similar pyrazine derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazine Ring : Starting from appropriate precursors, the pyrazine ring is constructed through cyclization reactions.
- Substitution Reactions : The but-3-yn-2-yl amino group is introduced via nucleophilic substitution methods.
- Esterification : The final step involves the esterification of the carboxylic acid group to obtain the methyl ester form.
Interaction Studies
Interaction studies are essential for understanding the compound's mechanism of action and potential therapeutic uses. These studies often focus on:
- Binding Affinities : Investigating how well the compound binds to target receptors or enzymes.
- Mechanisms of Action : Exploring how the compound modulates biological pathways, particularly those involved in neuropsychiatric disorders.
Comparative Analysis with Similar Compounds
To highlight the unique characteristics of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | CAS Number | Similarity Score | Biological Activity |
---|---|---|---|
Methyl 6-(but-3-enyl)amino-pyrazine-2-carboxylate | 2172127-71-6 | 0.91 | Antimicrobial |
Methyl 5-amino-pyrazine-2-carboxylate | 5424-01-1 | 0.87 | Anticancer |
Methyl 6-bromopyrazinecarboxylic acid | 48642437 | 0.85 | Antioxidant |
This table illustrates that while these compounds share structural similarities, their biological activities vary significantly, underscoring the importance of specific substitutions in determining pharmacological effects.
Case Studies
Recent research has highlighted various case studies involving pyrazine derivatives:
- Antimicrobial Evaluation : A study demonstrated that certain pyrazole derivatives exhibited excellent antimicrobial activity against various pathogens, suggesting that similar mechanisms may be present in methyl 5-[(but-3-yn-2-yl)amino]pyrazine derivatives .
- Cytotoxicity Assays : In vitro cytotoxicity assays have shown that some pyrazine derivatives possess low toxicity against normal cell lines while effectively inhibiting cancer cell growth, indicating a favorable therapeutic index .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-(but-3-yn-2-ylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-4-7(2)13-9-6-11-8(5-12-9)10(14)15-3/h1,5-7H,2-3H3,(H,12,13) |
InChI Key |
UEMXFTTZZGXDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC=C(N=C1)C(=O)OC |
Origin of Product |
United States |
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